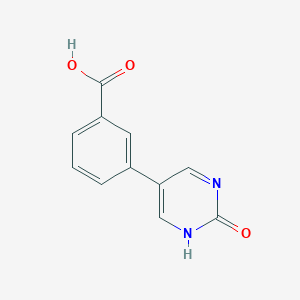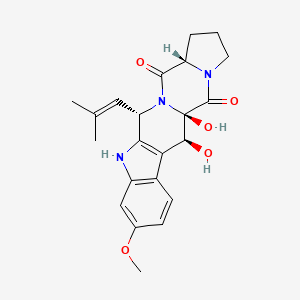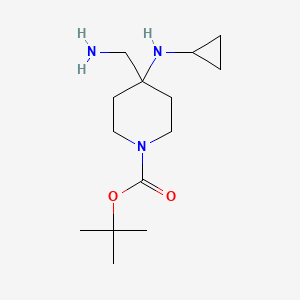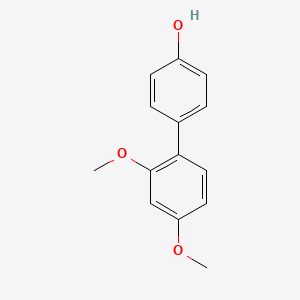
2-(p-Tolyl)nicotinic acid
Overview
Description
2-(p-Tolyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. This compound is characterized by the presence of a nicotinic acid moiety substituted with a p-tolyl group, which imparts unique properties to the molecule.
Mechanism of Action
Target of Action
2-(p-Tolyl)nicotinic acid, also known as 2-(p-Tolyl)ethyl nicotinate, is a bile acid stimulant . It primarily targets the gallbladder and bile ducts, where it is indicated to treat functional disorders . The compound’s primary targets are likely to be nicotinic acetylcholine receptors, which are known to be targeted by nicotine and its derivatives .
Mode of Action
It is known that nicotine and its derivatives act as agonists at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits. In the brain, nicotine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . It is plausible that this compound may interact with its targets in a similar manner, leading to changes in the functioning of the gallbladder and bile ducts.
Biochemical Pathways
It is known that nicotine and its derivatives, including nicotinic acid, are involved in the cellular energy metabolism, dna repair, and regulation of transcription processes . Nicotinic acid is a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . It is plausible that this compound may affect similar pathways, leading to downstream effects on cellular metabolism and function.
Pharmacokinetics
It is known that nicotinic acid and its derivatives are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The impact of these ADME properties on the bioavailability of this compound is currently unknown.
Result of Action
Given its indication for treating functional disorders of the gallbladder and bile ducts , it is likely that the compound has effects on the functioning of these organs
Action Environment
For example, the action of nicotine and its derivatives can be influenced by the pH of the environment, with a more alkaline pH enhancing the absorption of nicotine
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(p-Tolyl)nicotinic acid are not fully understood due to limited research. It is known that nicotinic acid and its derivatives interact with various enzymes, proteins, and other biomolecules. For instance, nicotinic acid is a precursor of the pyridine nucleotides NAD and NADP, which are essential cofactors in many enzymatic reactions .
Cellular Effects
For example, a derivative of nicotinic acid, 2-(p-Tolyl)ethyl nicotinate, is a bile acid stimulant indicated to treat functional disorders of the gallbladder and bile ducts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)nicotinic acid typically involves the reaction of p-toluidine with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of this compound.
Industrial Production Methods: Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(p-Tolyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as Alzheimer’s and cardiovascular diseases.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
2-(p-Tolylamino)nicotinic acid: This compound is structurally similar but contains an amino group instead of a carboxylic acid group.
Nicotinic acid: The parent compound, which lacks the p-tolyl substitution, is widely known for its role as a vitamin (niacin) and its therapeutic applications.
Uniqueness: 2-(p-Tolyl)nicotinic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This substitution can enhance its biological activity and make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVYDGJZPRGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680744 | |
| Record name | 2-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-68-0 | |
| Record name | 2-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


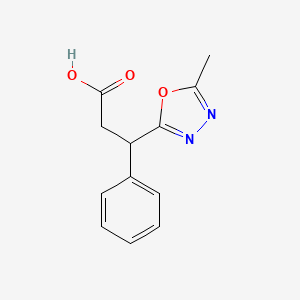
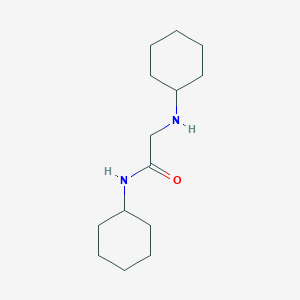
![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)
![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)
![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)


![4-[(phenylamino)methyl]benzoic acid](/img/structure/B3059668.png)
